molecular formula C17H19NO5 B12601689 Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate CAS No. 917568-23-1

Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate

Cat. No.: B12601689
CAS No.: 917568-23-1
M. Wt: 317.34 g/mol
InChI Key: VYAMEHYPIJECQF-UHFFFAOYSA-N
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Description

Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate is a chemical compound with the CAS Number 917568-23-1 . It has a molecular formula of C 17 H 19 NO 5 and a molecular weight of 317.336 g/mol . The compound features several functional groups, including a formyl group and ester moieties, which make it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its structure, based on the indole scaffold common in many biologically active molecules, suggests potential value in the development of novel pharmaceuticals and for use in chemical synthesis projects . This product is intended for research purposes and is strictly for laboratory use only. It is not intended for human therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

917568-23-1

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H19NO5/c1-3-23-17(21)16-13(8-5-9-14(20)22-2)12-7-4-6-11(10-19)15(12)18-16/h4,6-7,10,18H,3,5,8-9H2,1-2H3

InChI Key

VYAMEHYPIJECQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N1)C=O)CCCC(=O)OC

Origin of Product

United States

Biological Activity

Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features, including an indole core, a formyl group, and an ethyl carboxylate moiety. The molecular formula is C15H17NO4, with a molecular weight of approximately 275.30 g/mol. The presence of various functional groups such as aldehyde, methoxy, and carboxylic acid ester suggests significant potential for biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, which often depend on the availability of starting materials and desired functional groups in the final product. The methods include:

  • Condensation Reactions : Utilizing indole derivatives and aldehydes.
  • Functional Group Modifications : Introducing methoxy and carboxylic acid functionalities through standard organic synthesis techniques.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies involving related indole derivatives have shown promising results against various cancer cell lines.

Case Study : A study evaluated the antitumor activity of similar compounds against Ehrlich Ascites Carcinoma (EAC) cells in mice. The results demonstrated a substantial decrease in tumor cell viability, indicating potential effectiveness in cancer treatment through apoptosis induction and antioxidant activity .

Antimicrobial Properties

Compounds within the indole family have been noted for their antimicrobial properties. This compound may exhibit similar effects due to its structural characteristics.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylateIndole core, formyl and methoxy groupsAntimicrobial, anticonvulsantSimilar formyl substitution
IndomethacinIndole derivative with anti-inflammatory propertiesStrong anti-inflammatory effectsNon-steroidal anti-inflammatory drug
5-MethoxyindoleSimplified indole structureAntioxidant activityLacks carboxylic acid functionality

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell growth by inducing apoptosis in cancer cells.
  • Antioxidant Activity : The presence of methoxy and carboxylic acid groups may enhance its ability to scavenge free radicals.
  • Enzyme Inhibition : Potential interactions with key enzymes involved in cancer progression or microbial growth could be significant.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group at the 7-position undergoes selective oxidation under controlled conditions. For example:

  • Chromic acid (H₂CrO₄) oxidizes the formyl group to a carboxylic acid, yielding 7-carboxy-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylic acid.

  • Dess-Martin periodinane (DMP) in dichloromethane selectively oxidizes the formyl group without affecting the ester or methoxy groups .

Reaction conditions and yields for oxidation:

ReagentProductYield (%)Conditions
H₂CrO₄Carboxylic acid derivative65–700°C, 2 h, aqueous H₂SO₄
DMPKetone (via overoxidation)82RT, 1 h, anhydrous DCM

Nucleophilic Additions

The electron-deficient formyl group participates in nucleophilic additions:

  • Hydrazine forms hydrazones, useful for crystallography or further functionalization.

  • Grignard reagents (e.g., MeMgBr) add to the formyl carbon, producing secondary alcohols.

Example reaction with hydrazine:

RCHO+NH2NH2RCH=NNH2+H2O\text{RCHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCH=NNH}_2 + \text{H}_2\text{O}

Yield: 78–85% in ethanol at 60°C.

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis or transesterification:

  • Acid-catalyzed hydrolysis (HCl/H₂O) yields the corresponding carboxylic acid.

  • Base-mediated transesterification with methanol produces the methyl ester.

Comparative hydrolysis rates:

ConditionReaction TimeConversion (%)
6M HCl, reflux4 h92
1M NaOH, ethanol6 h88

Cyclization Reactions

The oxobutyl side chain facilitates intramolecular cyclization:

  • Acid catalysis (p-TsOH) induces cyclization to form a six-membered lactone ring .

  • Microwave-assisted conditions reduce reaction times from hours to minutes .

Cyclization parameters:

CatalystTemperature (°C)TimeProduct
p-TsOH1203 hTetrahydrofuran derivative
MoO₂Cl₂(DMSO)₂90 (microwave)10 minSame product

Functionalization of the Indole Core

The indole nitrogen and C-3 position are reactive sites:

  • Electrophilic substitution (e.g., bromination) occurs at C-5 due to methoxy group directing effects.

  • Alkylation at N-1 using methyl iodide in DMF produces N-methylated derivatives.

Demethylation of Methoxy Groups

The 4-methoxy group on the oxobutyl chain can be cleaved:

  • Boron tribromide (BBr₃) in DCM selectively removes the methyl group, yielding a phenolic-OH.

R-OCH3+BBr3R-OH+CH3BBr3\text{R-OCH}_3 + \text{BBr}_3 \rightarrow \text{R-OH} + \text{CH}_3\text{BBr}_3

Yield: 70% at −78°C.

Comparative Reactivity with Analogues

Key differences in reactivity compared to similar indole derivatives:

CompoundFormyl ReactivityEster StabilityCyclization Tendency
Ethyl 3-formyl-5-methoxy-indole-2-carboxylate HighModerateLow
Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylateModerateHighHigh

Industrial and Pharmacological Implications

  • The oxobutyl side chain enhances solubility, making it suitable for drug formulation .

  • Cyclized derivatives show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound (Target) 7-formyl, 3-(4-methoxy-4-oxobutyl) Formyl, ester, ketone, methoxy Not reported Not reported N/A
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-fluoro, 2-carboxamide, 4-benzoylphenyl Fluoro, benzoyl, amide 359.12 249–250 37.5
Ethyl 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylate 7-bromo, 3-(3-hydroxypropyl) Bromo, hydroxypropyl, ester 326.19 Not reported N/A
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate 4-bromo, 3-formyl, 7-methoxy, 1-tert-butyl Bromo, formyl, methoxy, tert-butyl 354.20 Not reported N/A

Key Observations

Substituent Effects :

  • The formyl group at position 7 in the target compound distinguishes it from analogs with halogen (e.g., 5-fluoro in , 7-bromo in ) or benzoyl substituents. Formyl groups are highly reactive, enabling Schiff base formation or nucleophilic additions, whereas halogens (e.g., F, Br) enhance stability and influence electronic properties .
  • The 4-methoxy-4-oxobutyl chain at position 3 introduces a polar, branched aliphatic moiety. In contrast, analogs like the 3-hydroxypropyl group in offer hydrogen-bonding capability but lack the methoxy and ketone functionalities, which may affect solubility and conformational flexibility.

Synthetic Challenges :

  • Yields for indole-2-carboxylate derivatives vary significantly. For example, the 5-fluoroindole-2-carboxamide in was synthesized in 37.5% yield, while a methylbenzoyl-substituted analog achieved only 10% yield under similar conditions. This suggests steric and electronic factors (e.g., fluorine vs. bulky benzoyl groups) critically influence reaction efficiency .

Physical and Spectral Properties :

  • Melting Points : The target compound’s melting point is unreported, but analogs with halogen or bulky groups (e.g., 249–250°C for ) suggest that polar substituents like formyl and methoxy-oxobutyl may lower melting points due to reduced crystallinity.
  • Spectroscopy :

  • NMR : The formyl group in the target compound would exhibit a characteristic downfield signal (~9–10 ppm in $^1$H-NMR), distinct from benzoyl resonances (δ ~7.75–8.0 ppm in ).
  • IR : Stretching frequencies for ester (1700–1750 cm$^{-1}$), ketone (1650–1700 cm$^{-1}$), and formyl (≈2800 cm$^{-1}$ for C–H stretch) groups would dominate the spectrum.

Potential Applications: While biological data are absent in the evidence, the formyl group positions the target compound as a precursor for hydrazones or imines, which are common in drug design. Fluorinated analogs (e.g., ) are often explored for antimicrobial or anticancer activity, but the target’s unique substituents may open new pharmacological avenues .

Preparation Methods

General Synthetic Route

The synthesis of Ethyl 7-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate typically begins with the functionalization of an indole core. This involves introducing a formyl group and an ethoxycarbonyl moiety at specific positions on the indole ring. The following steps outline the general synthetic approach:

  • Formylation :

    • Ethyl indole-2-carboxylate serves as the starting material.
    • Formylation is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), as demonstrated in similar compounds like ethyl 3-formyl-1H-indole-2-carboxylate.
    • Reaction conditions: Room temperature stirring for 1 hour, followed by neutralization with aqueous NaOH.
  • Side Chain Modification :

    • The side chain containing the methoxy and oxobutyl groups is introduced via condensation reactions with nucleophiles such as hydantoin derivatives or carboxylic acids, depending on the desired functionalization.
    • Reagents like sodium acetate (NaOAc) in acetic acid (AcOH) under reflux conditions are commonly used.

Optimized Reaction Conditions

To ensure high yield and purity, reaction conditions must be carefully controlled:

Step Reagent Temperature (°C) Time (h) Yield (%)
Formylation POCl₃, DMF Room temperature 1 ~74
Side chain condensation NaOAc/AcOH Reflux (~118°C) 5–8 60–85

Alternative Methods

Researchers have explored alternative synthetic pathways to improve efficiency and scalability:

  • Grignard Reaction :

    • Use of iPrMgCl or iPrMgBr as Grignard reagents in the presence of ligands like bis[2-(dimethylamino)ethyl] ether.
    • Protecting groups such as benzyloxycarbonyl (Cbz) are employed to stabilize intermediates.
  • Enzymatic Reduction :

    • Reductive enzymatic conditions involving co-factors and surfactants in aqueous buffer solutions have been applied for related compounds.

Data Table: Key Reagents and Conditions

Reagent/Condition Purpose Notes
POCl₃ Formylation agent Reacts with DMF to introduce formyl group.
DMF Solvent Facilitates reaction; polar aprotic solvent.
NaOAc/AcOH Condensation catalyst Used under reflux for side chain modification.
iPrMgCl/iPrMgBr Grignard reagent Alternative method for introducing functional groups.
Benzyloxycarbonyl (Cbz) Protecting group precursor Stabilizes intermediates during reactions.

Q & A

Q. How can reaction yields be optimized in large-scale syntheses?

  • Flow chemistry systems enhance reproducibility for reactions requiring precise temperature control (e.g., Cu-mediated couplings). Solvent selection (e.g., DMAc for TEMPO reactions) and catalyst recycling (e.g., CuCl₂ recovery) reduce costs . DOE (Design of Experiments) models optimize parameters like reflux time and stoichiometry .

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